2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide
Description
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Properties
IUPAC Name |
2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-14-15(2)31-23(20(14)21(24)27)25-22(28)17-7-9-19(10-8-17)32(29,30)26-12-11-16-5-3-4-6-18(16)13-26/h3-10H,11-13H2,1-2H3,(H2,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSSMVINWCVZAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism, including the metabolism of fatty acids.
Mode of Action
The compound acts as an inhibitor of the aldo-keto reductase AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket.
Biochemical Pathways
The inhibition of AKR1C3 affects the metabolism of steroid hormones and prostaglandins, which are involved in various physiological processes such as inflammation, cell proliferation, and differentiation.
Pharmacokinetics
It is known that the compound has a high potency (low nm) and is isoform-selective (1500-fold) for akr1c3. This suggests that the compound may have good bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The inhibition of AKR1C3 by this compound can potentially lead to the modulation of steroid hormone and prostaglandin metabolism. This can result in changes in cellular processes such as inflammation, cell proliferation, and differentiation.
Biological Activity
The compound 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Dihydroisoquinoline moiety : Known for its biological significance and potential neuroprotective properties.
- Sulfonamide linkage : Often implicated in various pharmacological activities.
- Thieno[3,2-b]thiophene core : Provides unique electronic properties that may enhance biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonamide group can form covalent bonds with nucleophilic residues in proteins, while the aromatic components may engage in hydrophobic interactions. These interactions can modulate enzyme activities and receptor functions, leading to various biological effects.
In Vitro Studies
Recent studies have evaluated the compound's efficacy against several biological targets:
- Enzyme Inhibition :
- The compound was tested for its inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. Results indicated significant inhibition of MAO-B, which is crucial for the metabolism of neurotransmitters such as dopamine, suggesting potential applications in treating neurodegenerative diseases like Parkinson's disease .
- A summary of inhibitory activities is presented in Table 1.
| Compound | Target Enzyme | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | MAO-B | 14.80 ± 5.45 | Significant |
| This compound | BuChE | Not specified | Moderate |
Cytotoxicity Assessment
Cytotoxicity was assessed using the MTT assay across various cell lines, demonstrating high cell viability (>90%) at effective concentrations. This suggests a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the dihydroisoquinoline and thiophene moieties can significantly impact enzyme inhibition potency and selectivity. For example:
- Substituents on the benzamide portion were found to enhance MAO-B inhibition.
- Electron-withdrawing groups on the aromatic rings improved binding affinity towards target enzymes .
Case Studies
- Neurodegenerative Disease Models :
- Molecular Docking Studies :
Q & A
Q. What is a standard multi-step synthesis route for this compound, and what critical reaction conditions must be controlled?
The synthesis typically involves:
- Sulfonylation : Reacting 3,4-dihydroisoquinoline with a sulfonyl chloride derivative under anhydrous conditions (e.g., DMF as solvent, 0–5°C to prevent side reactions) .
- Benzamido Coupling : Amide bond formation between the sulfonylated intermediate and a benzoyl chloride derivative, using coupling agents like EDCI/HOBt in dichloromethane .
- Thiophene Core Assembly : Cyclization of substituted thiophene precursors with controlled heating (60–80°C) in polar aprotic solvents (e.g., DMSO) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify functional groups (e.g., sulfonyl peaks at δ 3.1–3.3 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity; retention time compared to standards .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected at m/z 513.12) .
Q. What in vitro assays are used to evaluate its antioxidant and anti-inflammatory activity?
- Antioxidant : DPPH radical scavenging assay (IC₅₀ calculation via UV-Vis at 517 nm) and FRAP assay (ferric ion reduction monitored at 593 nm) .
- Anti-inflammatory : Lipoxygenase (LOX) inhibition assay (spectrophotometric measurement at 234 nm) and TNF-α suppression in RAW 264.7 macrophages (ELISA) .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing degradation of sensitive functional groups?
- Temperature Control : Use low temperatures (<10°C) during sulfonylation to prevent sulfonic acid formation .
- Catalyst Selection : Replace EDCI with BOP-Cl for amide coupling to reduce racemization .
- Solvent Optimization : Switch from DMF to DMAc for better solubility of intermediates without side reactions .
- In Situ Monitoring : TLC tracking (silica gel GF254, visualized under UV) to terminate reactions at optimal conversion .
Q. How does molecular docking (e.g., Glide) predict target interactions, and what validation steps are required?
- Docking Workflow :
Protein Preparation : Remove water molecules and add hydrogens to the receptor (e.g., COX-2, PDB: 1CX2) .
Grid Generation : Define active sites using OPLS-AA force field parameters .
Ligand Flexibility : Perform torsional sampling with Monte Carlo algorithms to explore conformational space .
Scoring : Rank poses using GlideScore, which combines empirical (e.g., hydrophobic complementarity) and force-field terms .
- Validation : Redocking co-crystallized ligands (RMSD < 2.0 Å) and cross-verification with MM-GBSA binding free energy calculations .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Key Modifications :
| Position | Modification | Effect on Activity | Source |
|---|---|---|---|
| Sulfonyl Group | Replace with methylsulfone | Increased LOX inhibition (IC₅₀ from 12 μM → 8 μM) | |
| Thiophene Ring | Introduce electron-withdrawing groups (e.g., -NO₂) | Enhanced antioxidant capacity (DPPH IC₅₀ ↓ 30%) | |
| Benzamido Linker | Substitute phenyl with pyridyl | Improved solubility (logP ↓ 0.5) without losing potency |
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Assay Variability : Standardize protocols (e.g., fixed DPPH concentration at 100 μM, incubation time 30 min) to compare IC₅₀ values .
- Cell Model Differences : Use primary cells (e.g., human neutrophils) alongside immortalized lines (e.g., THP-1) to confirm anti-inflammatory effects .
- Structural Confounders : Verify purity (>98% by HPLC) to exclude impurities as drivers of divergent results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
